
2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring. They are known for their diverse pharmacological properties and are used as a scaffold in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by the introduction of the phenyl and methylphenyl groups. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the phenyl and methylphenyl groups attached at specific positions. The compound also contains a sulfanyl group and an oxoethyl group .Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Quinazolinone derivatives, including those with specific substituents like chloro, methyl, and phenyl groups, have been synthesized through various chemical reactions. For instance, Ozaki et al. (1980) reported the synthesis of 1-Phenyl-4(1H)-quinazolinones with various substituents at C-2, demonstrating the versatility of these compounds in chemical synthesis (Ozaki, Yamada, & Oine, 1980). Furthermore, the synthesis and resolution of quinazolinone atropisomeric phosphine ligands have been achieved, showcasing the potential of quinazolinone derivatives in the development of novel ligands with specific stereochemical configurations (Dai, Wong, & Virgil, 1998).
Biological Activities and Applications
Quinazolinone derivatives have shown a wide range of biological activities. Notably, some derivatives have been evaluated as nonclassical antifolate inhibitors of thymidylate synthase, suggesting their potential use in antitumor and antibacterial applications (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996). Additionally, novel analogs have been synthesized and demonstrated significant biological activity against various microbial strains, indicating their potential as antimicrobial and antifungal agents (ANISSETTI & Reddy, 2012).
Anticonvulsant and Analgesic Activities
Some quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity, showing promising results in protecting against seizures (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990). Moreover, derivatives have been tested for analgesic effects, further demonstrating the therapeutic potential of quinazolinone derivatives in pain management (Fisnerova, Brůnová, Kocfeldová, Tíkalová, Maturova, & Grimová, 1991).
Corrosion Inhibition
Quinazolinone derivatives have also been explored as corrosion inhibitors for mild steel in acidic medium, showcasing their potential in industrial applications to prevent corrosion (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-15-11-12-16(13-19(15)24)21(27)14-29-23-25-20-10-6-5-9-18(20)22(28)26(23)17-7-3-2-4-8-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGYHLOOYFAYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)

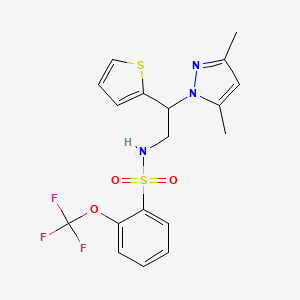
amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)
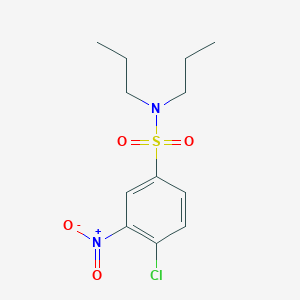
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)

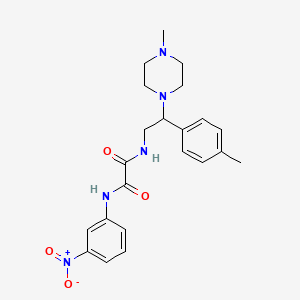
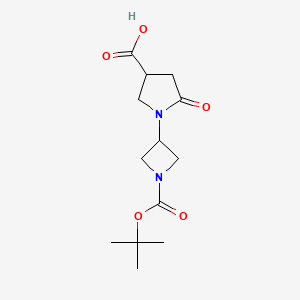
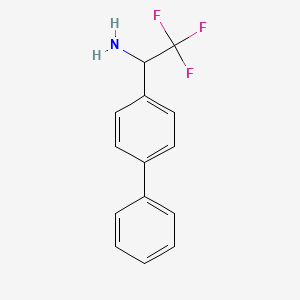
![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide](/img/structure/B2656957.png)
![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)
